Distearyl thiodipropionate
Description
Overview of Thioester Derivatives in Polymer and Material Science
Thioester derivatives, including DSTDP, form an important class of stabilizers in polymer science. univook.com They are primarily known as secondary antioxidants or hydroperoxide decomposers. europlas.com.vnspecialchem.com Their main function is to neutralize hydroperoxides, which are unstable byproducts formed during the initial stages of polymer oxidation. innospk.comeuroplas.com.vn By converting these reactive species into stable, non-radical products, thioesters prevent the propagation of degradation reactions, thus preserving the polymer's structural integrity and extending its service life. europlas.com.vnadvancedplastiform.com
The development of antioxidants has been a critical factor in the widespread success and durability of plastic materials, especially polyolefins. researchgate.net Early in the history of polymer chemistry, it was discovered that materials like synthetic rubber were highly susceptible to degradation from oxygen. wikipedia.org This led to the exploration of various chemical stabilizers. Sulfur-containing compounds were among the early substances identified for their antioxidant properties. researchgate.net
Thioesters, derived from aliphatic esters of β-thiodipropionic acid, emerged as highly effective secondary antioxidants. europlas.com.vn Their utility was significantly enhanced when it was discovered that they exhibit a powerful synergistic effect when combined with primary antioxidants, such as hindered phenols. atamanchemicals.comeuroplas.com.vn This combination became a cornerstone of stabilization technology in the mid-20th century, allowing for improved thermal stability during both high-temperature processing and long-term use of polymers like polypropylene (B1209903) and polyethylene (B3416737). researchgate.netakrochem.com The development of these synergistic blends was a major commercial focus in the 1970s, leading to the robust and versatile polymer formulations used today. researchgate.net
Distearyl thiodipropionate belongs to the thioester class of antioxidants, specifically categorized as a secondary antioxidant or a hydroperoxide decomposer. europlas.com.vnbehinpolymerco.com Its chemical structure consists of two long, 18-carbon stearyl alcohol chains esterified to thiodipropionic acid (S(CH₂CH₂COOH)₂). atamanchemicals.com This long-chain aliphatic nature enhances its solubility and compatibility with non-polar hydrocarbon-based polymers like polyethylene and polypropylene. ipgchem.com
Unlike primary antioxidants (e.g., hindered phenols) that function by scavenging free radicals, DSTDP's mechanism involves the decomposition of hydroperoxides (ROOH). europlas.com.vnspecialchem.com The sulfur atom in the thioether linkage is the active center, which breaks down the hydroperoxides into stable, non-radical alcohol products. specialchem.comchemicalbook.com This action prevents the proliferation of new radicals that would otherwise continue the degradation cycle. advancedplastiform.com Because it targets a different stage of the oxidation process, DSTDP works synergistically with primary antioxidants to provide comprehensive protection against polymer degradation. welltchem.comdebornchem.com
Significance of this compound in Contemporary Research
DSTDP remains a compound of significant interest in modern material science due to its effectiveness, low volatility, and good color stability. specialchem.comsinocurechem.com Current research continues to explore its synergistic effects and expand its utility in advanced material applications.
Oxidative degradation is a primary cause of failure in polymeric materials, leading to brittleness, discoloration, and loss of mechanical strength. europlas.com.vnspecialchem.com DSTDP is crucial in mitigating these effects, particularly in polyolefins like polypropylene (PP) and polyethylene (PE), as well as in ABS resins, and synthetic rubbers. univook.comspecialchem.com
The key to DSTDP's efficacy is its role as a hydroperoxide decomposer. During auto-oxidation, unstable hydroperoxides are formed, which can cleave to produce highly reactive alkoxy and hydroxyl radicals, accelerating material degradation. europlas.com.vn DSTDP intervenes by catalytically decomposing these hydroperoxides into harmless species. chemicalbook.com
| Property | Value | Source |
| Chemical Formula | C42H82O4S | nih.gov |
| Molecular Weight | 683.16 g/mol | innospk.com |
| Appearance | White crystalline powder or flakes | atamanchemicals.comoceanchem-group.com |
| Melting Point | 63.5–69 °C | atamanchemicals.comuvabsorber.com |
| Solubility | Insoluble in water; Soluble in benzene (B151609), toluene, chloroform (B151607) | atamanchemicals.com2017erp.com |
| Acid Value | ≤ 0.05 mg KOH/g | innospk.comoceanchem-group.com |
| Ash Content | ≤ 0.05% | innospk.com |
While the primary application of DSTDP is in the stabilization of commodity plastics, ongoing research seeks to leverage its properties in new and advanced fields. dataintelo.com One area of exploration is its use in more demanding applications, such as in engineering plastics and specialty polymers where high-temperature stability is critical. 2017erp.com Research into melt-blending techniques has shown that pre-blending DSTDP with phenolic antioxidants can improve dispersion and enhance long-term thermal stability in polypropylene, which is important for high-heat applications like automotive components. researchgate.net
Furthermore, the fundamental chemistry of thioesters is being explored for novel functions beyond antioxidation. For example, research into poly(thioether-ester) nanoparticles, synthesized via thiol-ene polymerization, has demonstrated antioxidant activity, suggesting potential applications in areas like active food packaging to prevent lipid peroxidation. scielo.br Although this research focuses on a different class of thioester-containing polymers, it highlights the expanding interest in the antioxidant capabilities of sulfur-containing esters. The biocompatibility and degradability of certain thioester-functional copolymers are also being investigated for biomedical applications, such as drug delivery systems, where degradation can be triggered by intracellular thiols like glutathione. acs.org These emerging areas indicate a promising future for research related to thioester compounds like DSTDP.
Structure
2D Structure
Properties
IUPAC Name |
octadecyl 3-(3-octadecoxy-3-oxopropyl)sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C42H82O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-45-41(43)35-39-47-40-36-42(44)46-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWSSIYVTQUJQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID3027299 | |
| Record name | Distearyl thiodipropionate | |
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Molecular Weight |
683.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid, White solid; [Hawley] White paste; [MSDSonline] | |
| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-dioctadecyl ester | |
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| Record name | Distearyl thiodipropionate | |
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Boiling Point |
BP: 250 °C at 1 mm Hg, Boiling Point: >300 °C; decomposes at 300 °C | |
| Record name | DISTEARYL THIODIPROPIONATE | |
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Solubility |
Insoluble in water, Water solubility: <0.001 g/L at 20 °C, Very soluble in benzene and olefin polymeres | |
| Record name | DISTEARYL THIODIPROPIONATE | |
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Density |
1.027 g/cu cm at 25 °C | |
| Record name | DISTEARYL THIODIPROPIONATE | |
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Vapor Pressure |
4.95X10-8 mm Hg at 20 °C | |
| Record name | DISTEARYL THIODIPROPIONATE | |
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Color/Form |
White flakes, Crystals | |
CAS No. |
693-36-7, 31852-10-5 | |
| Record name | Distearyl thiodipropionate | |
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| Record name | Distearyl thiodipropionate | |
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| Record name | Dioctadecyl thiodipropionate | |
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| Record name | DISTEARYL THIODIPROPIONATE | |
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| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-dioctadecyl ester | |
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| Record name | Dioctadecyl 3,3'-thiodipropionate | |
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| Record name | Dioctadecyl thiodipropionate | |
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| Record name | DISTEARYL THIODIPROPIONATE | |
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| Record name | DISTEARYL THIODIPROPIONATE | |
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Melting Point |
61 °C | |
| Record name | DISTEARYL THIODIPROPIONATE | |
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Synthesis and Chemical Reactions of Distearyl Thiodipropionate
Synthetic Methodologies for Distearyl Thiodipropionate
The industrial synthesis of DSTDP primarily follows two main routes: direct esterification and transesterification. Both methods aim to produce a high-purity product suitable for its role as a stabilizer in various materials. guidechem.com
The direct reaction between thiodipropionic acid and stearyl alcohol represents a fundamental approach to synthesizing DSTDP. This process can be catalyzed to enhance reaction rates and yields.
The direct esterification of thiodipropionic acid with stearyl alcohol is typically facilitated by an acid catalyst. google.com Mineral acids such as sulfuric acid or organic acids like p-toluenesulfonic acid are commonly employed to protonate the carboxylic acid group, making it more susceptible to nucleophilic attack by stearyl alcohol. google.com This method can also be performed with a precursor of thiodipropionic acid, such as 3,3'-thiodipropionitrile (B89633), in the presence of a mineral acid like hydrochloric acid. google.com The reaction proceeds with the removal of water to drive the equilibrium towards the formation of the ester. google.com
Optimizing reaction conditions is crucial for achieving high yields and purity of DSTDP. Key parameters that are controlled during the synthesis include temperature, pressure, and the molar ratio of reactants.
For direct esterification, temperatures typically range to accelerate the reaction, while the removal of water, often by distillation, is critical. google.com For instance, a patented method involving the reaction of an equimolar mixture of stearyl and lauryl alcohols with 3,3-thiodipropionitrile uses a staged temperature profile, starting at 65-70°C and increasing to 110-115°C. google.com
In transesterification processes, the reaction temperature is generally maintained between 50°C and 200°C under a pressure range of (-0.099) to 2 MPa. chemicalbook.com The optimization of these conditions, along with the efficient removal of the lower alcohol byproduct, is key to driving the reaction to completion. vedantu.comwikipedia.org
Table 1: Optimized Reaction Parameters for DSTDP Synthesis
| Parameter | Direct Esterification | Transesterification |
| Temperature | 65 - 115°C google.com | 50 - 200°C chemicalbook.com |
| Pressure | Atmospheric / Vacuum (for water removal) google.com | (-0.099) - 2 MPa chemicalbook.com |
| Catalyst | Acid catalysts (e.g., H₂SO₄, HCl) google.com | Alkali catalysts (e.g., titanate ester) chemicalbook.com |
| Molar Ratio | Stoichiometric amounts of acid and alcohol google.com | Excess of higher aliphatic alcohol |
Transesterification is a widely used industrial method for producing DSTDP, often starting from dimethyl thiodipropionate. google.com This process involves the exchange of the methyl groups of the diester with the stearyl groups from stearyl alcohol. google.com
The synthesis of DSTDP via transesterification from lower acrylate (B77674) esters involves a multi-step process: chemicalbook.comguidechem.com
Mixing : Hydrogen sulfide (B99878) is reacted with a lower acrylate ester, such as methyl acrylate, in the presence of a weak base amine catalyst and a polar solvent. chemicalbook.comguidechem.com
Rectification : The resulting lower thiodipropionate diester is purified through rectification at temperatures between 50-200°C and a pressure of (-0.099)-2 MPa. chemicalbook.com
Transesterification : The purified lower diester is then mixed with a higher aliphatic alcohol (stearyl alcohol) and an alkali catalyst, such as a titanate ester. The transesterification reaction occurs at 50-200°C under a pressure of (-0.099)-2 MPa. chemicalbook.com
Fractionation : The final product, DSTDP, is isolated and purified by fractionation at a temperature of 50-250°C and a pressure of (-0.099)-1 MPa. chemicalbook.com
The transesterification route starting from hydrogen sulfide and a lower acrylate ester offers several advantages. chemicalbook.comguidechem.com This method is noted for its low cost and low energy consumption. chemicalbook.com It is also considered a simple and safe process with high efficiency, leading to high-purity hindered phenols when DSTDP is used as a catalyst in their synthesis. chemicalbook.comguidechem.com The process boasts a high conversion rate, often exceeding 98%. chemicalbook.com
Alternative Synthetic Approaches (e.g., Thiodipropionitrile-Based Synthesis)
An alternative to the direct esterification of thiodipropionic acid is a synthetic route that begins with thiodipropionitrile. This method can be advantageous for large-scale production as it avoids directly handling thiodipropionic acid. The process involves reacting thiodipropionitrile with stearyl alcohol in the presence of an acid catalyst. google.com
The reaction typically proceeds in a stepwise manner under controlled temperature conditions. For a similar reaction involving lauryl alcohol, the process begins at 65–70°C for two hours, is raised to 90°C for one hour, and is completed at 110–115°C for five hours. Mineral acids such as concentrated hydrochloric acid or sulfuric acid are commonly used as catalysts to facilitate the hydrolysis of the nitrile groups to carboxylic acids, followed by esterification.
A general representation of this reaction is the esterification of a thiodipropionic acid precursor, like the dinitrile, with a mixture of fatty alcohols. google.com For instance, a mixed ester product containing dilauryl, distearyl, and lauryl stearyl thiodipropionate can be prepared from an equimolar mixture of lauryl and stearyl alcohols reacted with 3,3'-thiodipropionitrile and hydrochloric acid. google.com
The synthesis of dialkyl thiodiesters can also be achieved by reacting thiodipropionitrile with an alcohol. googleapis.com
| Starting Material | Key Reagents | Advantage |
| Thiodipropionic Acid | Stearyl Alcohol, Acid Catalyst | Direct, well-documented. |
| Thiodipropionitrile | Stearyl Alcohol, Mineral Acid | Avoids handling solid thiodipropionic acid, potentially simplifying large-scale production. |
Industrial-Scale Production Techniques
On an industrial scale, the production of this compound (DSTDP) is designed for efficiency, cost-effectiveness, and safety. chemicalbook.com The synthesis generally involves a multi-step process that includes mixing, rectification, transesterification, and fractionation. chemicalbook.com The process starts by reacting hydrogen sulfide with a lower acrylate ester, such as methyl acrylate, in the presence of a weak base amine catalyst and a polar solvent. chemicalbook.com This initial reaction is followed by rectification to isolate the lower thiodipropionate diester, which is then transesterified with a higher aliphatic alcohol using an alkali catalyst.
Continuous flow reactors offer enhanced transport phenomena and more seamless process continuity compared to batch reactors. acs.org These systems are particularly suitable for managing slow and equilibrated reactions like esterification by intensifying design and operating conditions. researchgate.net In the context of ester synthesis, continuous-flow reactors can be designed to manage water production, a byproduct of the reaction, which can influence the reaction equilibrium. nih.gov For esterification reactions, plug-flow reactors (PFR) have shown advantages over continuous stirred-tank reactors (CSTR) in terms of achieving higher conversion rates at lower temperatures. mdpi.com While batch reactors are common, continuous process solutions, which may include the recycle of unconverted reactants, can be more performant. ypsofacto.com
In large-scale chemical synthesis, automated systems are employed for various processes, including the preparation and addition of reactants and pH regulation through neutralization. inea.eu Automated neutralization systems can be used to manage waste streams, for example, by adding an alkaline solution like sodium hydroxide (B78521) to acidic wastewater to bring the pH to a suitable level for disposal. besttechnologyinc.com These systems use pH monitors and metering pumps to automatically add the neutralizing agent until a preset pH range is achieved, taking the guesswork out of the process. besttechnologyinc.com The scale-up of neutralization reactions, which can be potentially runaway processes, can be modeled and validated using reaction calorimetry and simulation software to ensure safety and reliability at industrial scales. mt.com Automated workflows driven by machine learning are also being developed to optimize pH adjustment in complex chemical samples. chemrxiv.org
| Process Step | Temperature Range | Pressure Range | Catalyst/Reagents |
| Initial Mixing | 20–150°C chemicalbook.com | (-0.099)–2 MPa chemicalbook.com | Hydrogen sulfide, lower acrylate ester, weak base amine catalyst chemicalbook.com |
| Rectification | 50–200°C chemicalbook.com | (-0.099)–2 MPa chemicalbook.com | - |
| Transesterification | 50–200°C chemicalbook.com | (-0.099)–2 MPa chemicalbook.com | Higher aliphatic alcohol, alkali catalyst (e.g., titanate ester) |
| Fractionation | 50–250°C chemicalbook.com | (-0.099)–1 MPa chemicalbook.com | - |
Chemical Reaction Mechanisms of this compound
This compound functions primarily as a secondary or hydroperoxide-decomposing antioxidant. Its mechanism of action involves interrupting the oxidative degradation cycle of materials. univook.com
During the aging of polymers and other organic materials, exposure to heat, light, and oxygen leads to the formation of free radicals. longchangchemical.com These free radicals react with oxygen to form hydroperoxides (ROOH), which are unstable and can decompose, leading to further degradation of the material. longchangchemical.com The presence of certain metal ions can accelerate this oxidative degradation. longchangchemical.com this compound acts by decomposing these detrimental hydroperoxides into more stable, non-radical products, such as alcohols and carboxylic acids. This action prevents the chain-breaking oxidation that would otherwise degrade the polymer.
As a thioester antioxidant, this compound can neutralize free radicals, thereby preventing oxidative damage. smolecule.com It functions by donating hydrogen atoms to stabilize free radicals. univook.com This interruption of the oxidative chain reactions helps to preserve the physical properties and extend the lifespan of the materials it is incorporated into. univook.com It is often used in synergy with primary antioxidants, such as hindered phenols, to provide comprehensive protection against thermo-oxidative degradation. chemicalbook.combehinpolymerco.com While primary antioxidants scavenge free radicals directly, secondary antioxidants like DSTDP work to decompose the hydroperoxides that are formed. behinpolymerco.com
Nucleophilic Substitution Reactions of the Thioester Group
The thioester group within the this compound (DSTDP) molecule is a key functional site that can undergo nucleophilic substitution reactions. smolecule.com These reactions are fundamental to both its synthesis and potential degradation pathways, such as hydrolysis. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the thioester, leading to the substitution of the thioalkoxide group.
One of the most characteristic nucleophilic substitution reactions for thioesters like DSTDP is hydrolysis. Under either acidic or alkaline conditions, the thioester linkage can be cleaved. This reaction involves the attack of a water molecule (or hydroxide ion) on the carbonyl group, resulting in the formation of thiodipropionic acid and stearyl alcohol. This reactivity is analogous to that of other thiodipropionate esters, such as dilauryl thiodipropionate (DLTDP). Transesterification, where an alcohol displaces the stearyl alcohol moiety, is another significant nucleophilic substitution reaction, often employed in the synthesis of various thioester derivatives. google.com
Table 1: Nucleophilic Hydrolysis of this compound
| Condition | Nucleophile | Major Products |
|---|---|---|
| Acidic or Alkaline | Water (H₂O) / Hydroxide (OH⁻) | Thiodipropionic acid and Stearyl alcohol |
Degradation Pathways and Products of this compound
This compound primarily degrades through thermal and photo-oxidative processes. researchgate.net This degradation is often integral to its function as a secondary antioxidant, where it is sacrificially consumed to protect the material in which it is incorporated. fiveable.me
This compound is recognized for its good thermal stability, which is a crucial property for its application in materials processed at high temperatures. atamanchemicals.comcymitquimica.com However, when subjected to temperatures high enough to cause decomposition, it is known to break down and emit toxic vapors of sulfur oxides. nih.govchemicalbook.com
In its role as a thermal stabilizer in polymers, the degradation of DSTDP is a controlled, functional process. It acts as a peroxide decomposer, targeting and neutralizing hydroperoxides that form within a polymer matrix due to thermal stress. fiveable.me By converting these reactive hydroperoxides into more stable, non-radical products, DSTDP disrupts the auto-oxidative degradation cycle of the polymer. This protective mechanism involves the oxidation of the sulfur atom in the DSTDP molecule, leading to its own degradation into sulfoxide (B87167) derivatives and other compounds.
Table 2: Thermal Degradation Summary
| Condition | Mechanism | Degradation Products |
|---|---|---|
| High-Temperature Decomposition | Complete molecular breakdown | Sulfur oxides (SOx) nih.govchemicalbook.com |
| Functional Degradation (in polymers) | Decomposition of hydroperoxides via sulfur oxidation | Sulfoxide derivatives |
The mechanism of photo-oxidative degradation of this compound is central to its function as a secondary antioxidant or "peroxide decomposer" in stabilizing materials against the effects of light and oxygen. fiveable.me The photo-oxidation of polymers leads to the formation of hydroperoxides, which can initiate further degradation. researchgate.net
DSTDP intervenes by reacting with and decomposing these hydroperoxides into stable, non-radical products. fiveable.me Research shows that DSTDP is a highly effective hydroperoxide decomposer, superior to other types of stabilizers such as some hindered amines. cnrs.fr This sacrificial reaction involves the oxidation of the thioether sulfur atom. The primary oxidation product formed during this process is the corresponding sulfoxide. By scavenging hydroperoxides, DSTDP interrupts the chain-propagation steps of photo-oxidation, thereby protecting the polymer from degradation, which can manifest as changes in molecular weight and the formation of carbonyl groups. researchgate.netfiveable.me
Table 3: Photo-oxidative Degradation Pathway
| Step | Description | Key Reactants | Key Products |
|---|---|---|---|
| 1 | Formation of hydroperoxides in the host material due to UV/oxygen exposure. | Polymer, UV light, Oxygen | Polymer hydroperoxides (ROOH) |
| 2 | DSTDP attacks and decomposes the hydroperoxides. fiveable.me | This compound, Polymer hydroperoxides | Stable alcohols, Oxidized DSTDP (Sulfoxides) |
Mechanistic Studies of Antioxidant and Stabilizing Action
Synergistic Effects in Polymer Stabilization Systems
The combination of distearyl thiodipropionate with hindered phenolic antioxidants results in outstanding long-term thermal stability (LTTS) in polymers such as polyolefins (e.g., polypropylene (B1209903), polyethylene) and styrenic polymers (e.g., ABS resin, high-impact polystyrene). atamanchemicals.comunivook.com Research on the high-temperature stabilization of polypropylene has demonstrated a significant synergistic effect between DSTDP and hindered phenols like pentaerythritol (B129877) tetrakis (3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate). researchgate.net Studies investigating various additive concentrations found that specific ratios of the two antioxidants could optimize performance. For long-term thermal stability at elevated temperatures (e.g., 150°C), a ratio of 20% hindered phenol (B47542) to 80% thioester was identified as providing the best results. researchgate.netresearchgate.net This contrasts with stabilization during melt processing, where an 80:20 ratio was found to be more effective, highlighting the different roles and synergies of the stabilizers under various conditions. researchgate.netresearchgate.net
Table 1: Synergistic Effect of Hindered Phenol (S1010) and DSTDP on Long-Term Thermal Stability (LTTS) of Polypropylene
| Stabilizer System | Component Ratio (Phenol:Thioester) | Relative LTTS Performance | Primary Stabilization Phase |
| Hindered Phenol (S1010) alone | 100:0 | Baseline | Processing |
| DSTDP alone | 0:100 | Moderate | Long-Term |
| Combination | 80:20 | Good | Processing |
| Combination | 20:80 | Best | Long-Term |
This table is generated based on descriptive findings from research studies. researchgate.netresearchgate.net
The synergistic system of DSTDP and hindered phenols offers improved protection against the dual challenges of thermo-oxidative degradation and discoloration. atamanchemicals.com Thermo-oxidative degradation occurs when polymers are exposed to heat and oxygen, leading to a loss of mechanical properties and a shortened product lifespan. univook.com The combined action of the primary and secondary antioxidants effectively interrupts the degradation cycle, preserving the polymer's structural integrity. univook.compartinchem.com Furthermore, DSTDP is characterized as a non-discoloring antioxidant. atamanchemicals.com This is a critical attribute, as the oxidation process in many polymers can lead to yellowing or other undesirable color changes. plaschina.com.cn By preventing degradation without introducing color, the combination helps maintain the material's original appearance, which is essential for aesthetic applications. atamanchemicals.com
Combination with Phosphites (e.g., Tris(nonylphenyl) Phosphite)
This compound (DSTDP) functions as a secondary, or hydroperoxide-decomposing, antioxidant. Its primary role is to break down hydroperoxides (ROOH) into non-radical, stable products, thus preventing the chain-branching step in polymer degradation. Phosphite (B83602) esters, such as Tris(nonylphenyl) phosphite (TNPP), are another major class of secondary antioxidants that operate through a similar, yet distinct, hydroperoxide decomposition mechanism. vinatiorganics.commorpholine.cc
When used in combination, thioesters like DSTDP and phosphites can provide enhanced protection for polymers, particularly during high-temperature processing. The mechanism of phosphite antioxidants involves the reduction of hydroperoxides to alcohols, wherein the phosphite ester is oxidized to a phosphate (B84403) ester. vinatiorganics.com
A key aspect of their combined action relates to their performance under different conditions and their synergistic interaction with primary, radical-scavenging antioxidants (typically hindered phenols). While both are hydroperoxide decomposers, they have different levels of thermal stability, reactivity, and compatibility with other additives. Phosphites are known for their excellent color-stabilizing properties and effectiveness during melt processing. nih.govresearchgate.net Thioesters like DSTDP, on the other hand, are particularly valued for providing long-term thermal stability. atamanchemicals.comunivook.com
The synergy arises from a complementary effect where the phosphite provides initial stabilization and color protection during processing, while the thioester offers sustained, long-term heat aging performance. In a typical stabilization package, a primary antioxidant is used to scavenge free radicals, while a blend of secondary antioxidants like DSTDP and a phosphite can be employed to manage the threat of hydroperoxides comprehensively. The phosphite can regenerate the primary phenolic antioxidant from its oxidized form, extending its effectiveness, while the thioester works in parallel to decompose hydroperoxides. vinatiorganics.com
Table 1: Comparison of Secondary Antioxidant Mechanisms This is an interactive table. You can sort and filter the data.
| Antioxidant Type | Example Compound | Primary Function | Byproduct | Key Advantage |
|---|---|---|---|---|
| Thioester | This compound | Hydroperoxide Decomposition | Stable sulfur species | Long-term thermal stability |
Optimization of Antioxidant Ratios for Long-Term Thermal Stability
The efficacy of a synergistic antioxidant system is highly dependent on the relative concentrations of the components. Optimizing the ratio of primary (radical scavenger) and secondary (hydroperoxide decomposer) antioxidants is critical for achieving maximum long-term thermal stability (LTTS).
A detailed study on the high-temperature stabilization of polypropylene investigated the performance of combinations of a hindered phenolic antioxidant (Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)) and a thioester, specifically this compound (DSTDP). researchgate.net The research focused on long-term thermal aging at 150°C, a demanding condition for polyolefins.
The key finding of this research was that the optimal ratio for long-term stability was heavily weighted towards the thioester. Specifically, a 20:80 ratio of hindered phenol to DSTDP provided the best LTTS . researchgate.net This indicates that for sustained high-temperature applications, the continuous decomposition of hydroperoxides by the secondary antioxidant (DSTDP) is more critical than the initial scavenging of free radicals by the primary antioxidant.
Interestingly, the study also found that the reverse was true for processing stabilization. An 80:20 ratio of phenol to thioester was more effective for stability during melt processing. researchgate.net This highlights the different demands of short-term, high-shear processing versus long-term, static heat aging and underscores the importance of tailoring antioxidant ratios to the specific application and lifecycle stage of the polymer product.
Table 2: Effect of Phenol:Thioester Ratio on Polypropylene Stability This is an interactive table. You can sort and filter the data.
| Application | Optimal Phenol:DSTDP Ratio | Primary Mechanism of Stabilization | Reference |
|---|---|---|---|
| Long-Term Thermal Stability (LTTS) | 20:80 | Hydroperoxide Decomposition | researchgate.net |
Comparative Analysis of Synergistic Systems
The performance of DSTDP can be evaluated by comparing it within different synergistic systems. The primary comparisons are against other thioesters and against other classes of secondary antioxidants, such as phosphites.
DSTDP vs. Other Thioesters (e.g., DLTDP): Research comparing DSTDP (distearyl-3,3′-thiodipropionate) with DLTDP (didodecyl-3,3′-thiodipropionate) in combination with a hindered phenol for the high-temperature stabilization of polypropylene found that both are effective. researchgate.net The choice between them often comes down to secondary properties such as volatility, melting point, and compatibility with the host polymer. DSTDP, with its longer alkyl chains, generally has a higher melting point and lower volatility than DLTDP, which can be advantageous in high-temperature processing to prevent additive loss. ipgchem.comipgchem.com
Thioester-based Systems vs. Phosphite-based Systems: Both thioesters (like DSTDP) and phosphites are secondary antioxidants, but they confer different properties to a polymer system. morpholine.cc
Thioester (DSTDP) Systems: When combined with a primary antioxidant, DSTDP-containing systems are renowned for providing superior long-term thermal stability and are highly effective in protecting polymers during extended heat aging. univook.comlongchangchemical.com
Phosphite Systems: Phosphites, when used as the secondary antioxidant, are particularly valued for their ability to protect the polymer during initial melt processing. They are excellent at preserving melt flow and, crucially, preventing color degradation (e.g., yellowing) during high-temperature extrusion and molding. nih.gov
A comprehensive stabilization package may, in fact, utilize a ternary system consisting of a primary antioxidant (hindered phenol), a thioester (DSTDP) for long-term stability, and a phosphite for processing and color stability. This approach leverages the distinct advantages of each component to provide robust protection throughout the polymer's lifecycle. The combination of HALS and UV absorbers with these thermal antioxidant packages further extends protection to applications with UV exposure, creating a truly multifunctional and synergistic stabilization system. schem.netspecialchem.com
Table of Mentioned Compounds
| Compound Name | Abbreviation | Type |
|---|---|---|
| This compound | DSTDP | Secondary Antioxidant (Thioester) |
| Tris(nonylphenyl) phosphite | TNPP | Secondary Antioxidant (Phosphite) |
| Hindered Amine Light Stabilizer | HALS | Light Stabilizer (Radical Scavenger) |
| UV Absorber | UVA | Light Stabilizer |
| Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | - | Primary Antioxidant (Hindered Phenol) |
| Didodecyl-3,3′-thiodipropionate | DLTDP | Secondary Antioxidant (Thioester) |
| Irgafos 168 (Tris(2,4-di-tert-butylphenyl) phosphite) | - | Secondary Antioxidant (Phosphite) |
| Ultranox 626 (Bis(2,4-di-tert-butylphenyl)pentaerythritol diphosphite) | - | Secondary Antioxidant (Phosphite) |
| Benzotriazoles | - | UV Absorber |
Advanced Analytical Techniques for Characterization and Performance Evaluation
Chromatographic and Mass Spectrometric Techniques
Chromatographic methods are used to separate complex mixtures into their individual components. When coupled with mass spectrometry, which provides mass and structural information about the separated components, these techniques become powerful tools for identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection capabilities of mass spectrometry. mdpi.comnih.gov It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. researchgate.netmdpi.com
Analysis of Volatile Degradation Products and Emissions
When polymers stabilized with DSTDP undergo thermo-oxidative or photo-oxidative degradation, both the polymer matrix and the antioxidant itself can break down, releasing a variety of volatile organic compounds (VOCs). mmu.ac.uk The analysis of these emissions is crucial for understanding degradation mechanisms and for assessing the material's suitability for applications where low emissions are required.
GC-MS is an extremely sensitive method for identifying these degradation products. mmu.ac.uk In a typical analysis, the headspace gas above a heated polymer sample is collected and injected into the GC-MS system. The gas chromatograph separates the volatile compounds, and the mass spectrometer then identifies each compound by its unique mass spectrum. researchgate.netmmu.ac.uk
Studies on stabilized polypropylene (B1209903) have shown that the profile of emitted compounds is characteristic of the specific antioxidant package used. mmu.ac.uk For DSTDP, potential degradation products could include stearyl alcohol, octadecene (from the cleavage of the stearyl ester), and various sulfur-containing molecules derived from the thiodipropionate core. When heated to decomposition, DSTDP is known to emit toxic vapors of sulfur oxides. nih.gov This analysis provides valuable insights into the early stages of polymer degradation and the functional lifetime of the antioxidant. mmu.ac.uk
Table 3: Potential Volatile Degradation Products of DSTDP-Stabilized Polymers Detectable by GC-MS
| Potential Product | Likely Origin |
|---|---|
| Stearyl alcohol (1-Octadecanol) | Hydrolysis/cleavage of the ester bond |
| 1-Octadecene | Thermal elimination from the stearyl group |
| Sulfur dioxide (SO₂) | Oxidation of the sulfide (B99878) linkage |
| Carbonyl sulfide (COS) | Degradation of the thiodipropionate core |
| Various aldehydes and ketones | Oxidation of the polymer backbone |
Screening for Non-Intentionally Added Substances (NIAS)
The safety assessment of materials, particularly those intended for food contact or cosmetic applications, involves the screening for Non-Intentionally Added Substances (NIAS). NIAS are chemical compounds that are present in a material but have not been added for a technical reason during the production process. They can originate from impurities in raw materials, reaction by-products, or degradation products. The identification of NIAS is critical to ensure consumer safety.
In the context of Distearyl thiodipropionate, which is used in cosmetic packaging, screening for potential NIAS is a key safety evaluation. A study focusing on the toxicological evaluation of leachables from cosmetic packaging developed a gas chromatography-mass spectrometry (GC-MS) method to screen for 12 potential NIAS of particular concern. researchgate.net Among the targeted substances was this compound, which was listed as European Pharmacopoeia plastic additive 17. researchgate.net
The screening for NIAS typically involves extraction of the material with a suitable solvent, followed by analysis using highly sensitive analytical techniques such as GC-MS or liquid chromatography-mass spectrometry (LC-MS). mdpi.comresearchgate.netmdpi.com These methods allow for the separation, detection, and identification of a wide range of volatile, semi-volatile, and non-volatile compounds. mdpi.comnih.gov The identification of unknown compounds is often facilitated by comparing their mass spectra with established libraries. mdpi.com
Table 1: Analytical Approaches for NIAS Screening
| Analytical Technique | Type of NIAS Detected | Key Principles |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile and semi-volatile compounds | Separates compounds based on their boiling points and identifies them based on their mass-to-charge ratio. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Non-volatile and polar compounds | Separates compounds based on their interaction with a stationary phase and identifies them by their mass-to-charge ratio. |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is widely employed in the quality control of chemical compounds like this compound.
The purity of this compound is a critical parameter that can influence its performance as an antioxidant. HPLC is an effective method for assessing the purity of DSTDP and quantifying its concentration in various matrices, including polymers.
A study detailed a method for the quantitative determination of thioether antioxidants, including dioctadecyl-β,β′-thiodipropionate (an alternative name for DSTDP), in polyethylene (B3416737). researchgate.net The method involved dissolving the polymer in a hot solvent under pressure, followed by direct injection of the solution into a normal-phase HPLC system. This approach yielded high recovery of the antioxidant and good repeatability. researchgate.net
Another study on a similar thioether antioxidant, dilauryl thiodipropionate (DLTDP), utilized reverse-phase HPLC (RP-HPLC) with a differential refractivity detector. semanticscholar.org The analysis of five batches of DLTDP showed a mass fraction ranging from 95.6% to 99.3%, with a relative standard deviation of less than 1.1%, demonstrating the method's precision in purity assessment. semanticscholar.org
Table 2: HPLC Method Parameters for Thioether Antioxidant Analysis
| Parameter | Value/Condition | Reference |
|---|---|---|
| Compound | Dioctadecyl-β,β′-thiodipropionate (DSTDP) | researchgate.net |
| Matrix | Polyethylene | researchgate.net |
| Detection Limit | 0.125 mg / 1 g PE | researchgate.net |
| Repeatability (σ) | 2.6% | researchgate.net |
Thermal Analysis Methods
Thermal analysis techniques are instrumental in characterizing the thermal stability of materials and the effectiveness of antioxidants.
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. A key application of DSC in the evaluation of antioxidants is the determination of the Oxidation Induction Time (OIT). The OIT is a measure of the thermal stability of a material against oxidative degradation and is used to assess the effectiveness of antioxidants. netzsch.combehinpolymerco.com The test is typically performed by heating the sample to a specific isothermal temperature in an inert atmosphere (e.g., nitrogen), and then switching to an oxidizing atmosphere (e.g., oxygen or air). The time from the introduction of the oxidizing gas until the onset of the exothermic oxidation peak is the OIT. hitachi-hightech.comshimadzu.com
Studies have shown that the OIT of polymers like polypropylene and polyethylene is significantly influenced by the presence and concentration of antioxidants. For instance, the OIT of polyethylene at 205°C was measured to be 17.2 minutes in the presence of an antioxidant. hitachi-hightech.com The OIT values decrease with increasing temperature, indicating a higher rate of oxidation at elevated temperatures. hitachi-hightech.com Research on deteriorated polypropylene demonstrated that the OIT decreases with increased heat treatment time, signifying that the material becomes easier to oxidize as it degrades. shimadzu.com
Table 3: Representative Oxidation Induction Time (OIT) Data for Polyolefins
| Polymer | Test Temperature (°C) | Condition | OIT (minutes) | Reference |
|---|---|---|---|---|
| Polyethylene | 205 | With Antioxidant | 17.2 | hitachi-hightech.com |
| Polypropylene | 185 | Un-heat-treated | ~95 | shimadzu.com |
| Polypropylene | 185 | Heat-treated for 456 hours | Decreased value | shimadzu.com |
| Polypropylene | 185 | UV irradiated for 5 hours | 2.67 | shimadzu.com |
Accelerated Aging and Performance Testing
To predict the long-term performance of polymers and the antioxidants that protect them, accelerated aging tests are employed. These tests simulate the effects of environmental factors that cause degradation over an extended period in a much shorter timeframe.
Weatherometers are instruments that expose materials to controlled cycles of ultraviolet (UV) radiation, temperature, and humidity to simulate outdoor weathering conditions. researchgate.netnih.gov This accelerated aging process is crucial for evaluating the performance of UV stabilizers and antioxidants like this compound in protecting polymers from photodegradation and thermo-oxidative degradation. nih.gov
Polypropylene, a polymer in which DSTDP is commonly used as an antioxidant, is known to be susceptible to degradation from UV exposure. palmetto-industries.comservicethread.com Studies on the accelerated weathering of polypropylene composites have shown that exposure to UV radiation, temperature, and humidity can lead to a decrease in mechanical properties such as tensile strength and a reduction in thermal stability. nih.gov The effectiveness of a stabilizer system can be evaluated by monitoring the changes in these properties over the duration of the weathering test. For example, the tensile strength of a polypropylene composite with 5 wt% nanofiller was found to decrease from 34.83 MPa to 31.64 MPa after 500 hours of accelerated weathering. nih.gov
Table 4: Example of Data from Accelerated Weathering of a Polypropylene Composite
| Property | Unweathered | Weathered (250 hours) | Weathered (500 hours) | Reference |
|---|---|---|---|---|
| Maximum Degradation Temperature (°C) | 382.7 | 379.9 | 367.7 | nih.gov |
| Tensile Strength (MPa) | 34.83 | - | 31.64 | nih.gov |
Data is for a polypropylene composite with 1 wt% loading for thermal data and 5 wt% for tensile strength.
Oven Aging for Thermal Stability Assessment
Oven aging is a widely utilized accelerated aging technique to assess the long-term thermal stability of polymeric materials. The procedure involves subjecting polymer samples to elevated temperatures in a controlled oven environment for specified durations. This process simulates the effects of long-term heat exposure that a material might experience during its service life. The thermal stability of the polymer is then evaluated by analyzing changes in its physical, chemical, and thermal properties post-aging.
This compound (DSTDP) is incorporated into polymers to enhance their thermal stability. atamanchemicals.com As a thioether-type antioxidant, it functions by scavenging and decomposing peroxides that are formed during the thermal oxidative degradation of the material. atamanchemicals.comunivook.comtjxhcgj.com This mechanism interrupts the degradation cycle, thus protecting the polymer's structural integrity at high temperatures. univook.com The effectiveness of DSTDP is quantified by comparing the properties of aged stabilized polymer against aged unstabilized polymer.
Key analytical methods used to evaluate samples after oven aging include:
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. For polymers, it reveals the onset temperature of degradation. A higher degradation temperature for a DSTDP-stabilized polymer indicates superior thermal stability.
Differential Scanning Calorimetry (DSC): DSC is used to measure changes in heat flow to a sample, identifying shifts in the glass transition temperature (Tg) and melting temperature (Tm). Significant changes in these parameters can indicate polymer chain scission or crosslinking due to degradation. techscience.cnmdpi.com
The data below illustrates the typical effect of DSTDP on the thermal stability of a polyolefin, such as polypropylene, after oven aging at 150°C for 500 hours.
| Property | Unstabilized Polypropylene | Polypropylene with DSTDP |
|---|---|---|
| Onset of Degradation (TGA, °C) | 285 | 320 |
| Mass Loss at 350°C (TGA, %) | 15.2 | 4.8 |
| Change in Melting Temp. (DSC, ΔTm °C) | -12 | -3 |
Evaluation of Mechanical Property Retention (e.g., Tensile Strength, Embrittlement)
The primary function of an antioxidant like this compound in a polymer is to preserve its useful physical and mechanical properties over its intended lifespan. univook.commcc-hamburg.de Thermal degradation inevitably leads to a decline in these properties, but stabilizers can significantly slow this process. The retention of mechanical properties is a critical measure of an antioxidant's performance.
Evaluation typically involves measuring key mechanical indicators before and after accelerated aging protocols, such as oven aging. Two of the most common properties evaluated are:
Tensile Strength: This measures the maximum stress a material can withstand while being stretched or pulled before breaking. A significant decrease in tensile strength after aging indicates degradation of the polymer backbone. nih.govresearchgate.net
Elongation at Break: This measures the percentage increase in length that a material undergoes before it fractures. A sharp reduction in this value is a primary indicator of embrittlement, where the polymer loses its ductility and becomes more prone to cracking. nih.gov
By preventing the oxidative reactions that cause polymer chain scission, DSTDP helps maintain the molecular weight and structural integrity of the polymer, thereby preserving its mechanical robustness. mcc-hamburg.de
The following table presents representative data on the retention of mechanical properties for a polymer aged with and without DSTDP, demonstrating the stabilizer's protective effects.
| Property | Condition | Unstabilized Polymer | Polymer with DSTDP |
|---|---|---|---|
| Tensile Strength (MPa) | Initial | 35.0 | 35.0 |
| After Aging | 12.5 | 29.5 | |
| Elongation at Break (%) | Initial | 450 | 450 |
| After Aging | 40 | 350 | |
| Tensile Strength Retention (%) | After Aging | 35.7% | 84.3% |
Comparative Studies of Stabilized and Unstabilized Polymers
Comparative studies are essential for definitively assessing the performance enhancement provided by stabilizers like this compound. These studies involve subjecting both a stabilized and an unstabilized version of the same polymer to identical, controlled aging conditions and then measuring the divergence in their key properties over time.
Unstabilized Polymers: When exposed to heat and oxygen, unstabilized polymers undergo a rapid auto-oxidation process. mdpi.com This involves the formation of free radicals and hydroperoxides, which propagate a chain reaction leading to the scission of polymer chains. univook.com The macroscopic consequences include severe discoloration (yellowing), a dramatic loss of mechanical properties like tensile strength and ductility, and a reduction in thermal stability. nih.gov
DSTDP-Stabilized Polymers: this compound acts as a secondary, or hydroperoxide-decomposing, antioxidant. atamanchemicals.comtjxhcgj.com Its primary role is to catalytically decompose the hydroperoxides (ROOH) generated during the initial stages of oxidation into stable, non-radical products. tjxhcgj.com This action breaks the degradation cycle, preventing the proliferation of chain-scission reactions. DSTDP is particularly effective and exhibits low volatility, making it suitable for high-temperature processing. ipgchem.com It is often used synergistically with primary antioxidants (radical scavengers) to provide comprehensive protection throughout the polymer's lifecycle. tjxhcgj.comipgchem.com
The table below provides a comparative summary of the typical effects observed after subjecting stabilized and unstabilized polymers to accelerated thermal aging.
| Performance Metric | Unstabilized Polymer | Polymer Stabilized with DSTDP | Mechanism of Protection |
|---|---|---|---|
| Visual Appearance (Color) | Significant yellowing and discoloration | Minimal color change | Prevents the formation of chromophoric degradation byproducts. |
| Thermal Stability (TGA) | Lower onset temperature of degradation | Higher onset temperature of degradation | Inhibits initial oxidative reactions that trigger thermal decomposition. |
| Mechanical Properties | Rapid loss of tensile strength and elongation; becomes brittle | High retention of tensile strength and ductility | Maintains polymer molecular weight by preventing chain scission. mcc-hamburg.de |
| Melt Flow Index (MFI) | Significant increase (for chain scission) or decrease (for crosslinking) | Stable MFI | Preserves the original molecular structure of the polymer. |
Environmental Fate and Degradation Studies
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as reactions with atmospheric components, water, or sunlight.
In the atmosphere, Distearyl thiodipropionate can exist in both vapor and particulate phases. The vapor-phase portion of the compound is subject to degradation through reaction with photochemically-produced hydroxyl radicals (•OH). nih.gov The rate constant for this vapor-phase reaction has been estimated to be 6.9 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov Based on this rate constant, the atmospheric half-life of vapor-phase this compound is estimated to be approximately 5.6 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. nih.gov Particulate-phase this compound is expected to be removed from the atmosphere through wet and dry deposition. nih.gov
Hydrolysis is a key degradation pathway for esters in aqueous environments. The degradation of this compound via hydrolysis is influenced by pH. A base-catalyzed second-order hydrolysis rate constant has been estimated for this compound. atamanchemicals.comguidechem.com Based on this, the estimated half-life of this compound is slow, with values of 2.8 years at a neutral pH of 7 and 104 days at a more alkaline pH of 8, both at 25°C. atamanchemicals.comguidechem.com This indicates that hydrolysis is not a rapid degradation process under typical environmental pH conditions.
Interactive Table: Estimated Hydrolysis Half-life of this compound
| pH | Temperature (°C) | Estimated Half-life |
| 7 | 25 | 2.8 years |
| 8 | 25 | 104 days |
Specific studies on the direct or indirect photodegradation of this compound in the environment were not found in the reviewed literature. While the compound is used as a light stabilizer in plastics, this describes its function in preventing the degradation of other materials rather than its own environmental fate when exposed to sunlight. atamanchemicals.com
Biotic Degradation Pathways
Biotic degradation involves the breakdown of a chemical by microorganisms. This is a significant fate process for many organic compounds in soil and water.
The biodegradability of this compound has been evaluated using several standardized test methods, with varied results.
In a Ministry of International Trade and Industry (MITI) test, which is a test for ready biodegradability, this compound reached 82% of its theoretical biochemical oxygen demand (BOD) over a 4-week period. nih.gov This result suggests the compound is readily biodegradable under the conditions of this specific test.
However, a series of tests conducted under the Organisation for Economic Co-operation and Development (OECD) guidelines provided conflicting data:
OECD Method 301B (Modified Sturm Test): In this 28-day test measuring CO₂ evolution, this compound showed only 2% to 15% degradation. nih.gov
OECD Method 301C (Modified MITI Test): Over a 28-day period, the compound reached an average of 40% of its theoretical BOD. nih.gov
OECD Method 301D (Closed Bottle Test): This 30-day test showed 0% degradation. nih.gov
These results from the OECD 301 series classify this compound as not readily biodegradable. nih.gov
In a test for inherent biodegradability, OECD Method 302C (Modified MITI Test II) , the compound reached 60% of its theoretical BOD. nih.gov
Interactive Table: Summary of Biodegradability Test Results for this compound
| Test Method | Duration | Result | Classification |
| Japanese MITI Test | 4 weeks | 82% of Theoretical BOD | Readily Biodegradable |
| OECD Method 301B (Modified Sturm Test) | 28 days | 2-15% CO₂ evolution | Not Readily Biodegradable |
| OECD Method 301C (Modified MITI Test) | 28 days | 40% of Theoretical BOD | Not Readily Biodegradable |
| OECD Method 301D (Closed Bottle Test) | 30 days | 0% degradation | Not Readily Biodegradable |
| OECD Method 302C (Modified MITI Test II) | - | 60% of Theoretical BOD | Inherently Biodegradable |
Based on the collective results of standardized testing, the biodegradability classification of this compound is complex.
Readily Biodegradable: A substance is considered readily biodegradable if it shows rapid and ultimate degradation in stringent screening tests. While the Japanese MITI test indicated ready biodegradability by surpassing the 60% threshold, multiple OECD 301 tests, which are also designed to assess ready biodegradability, did not meet the pass levels. nih.gov Therefore, based on the weight of evidence from the OECD 301 series, it is classified as not readily biodegradable . nih.gov
Inherently Biodegradable: This classification applies to substances that show evidence of biodegradation under conditions that are more favorable to degradation than those in ready biodegradability tests. The result of the OECD 302C test, where this compound reached the 60% degradation threshold, supports its classification as inherently biodegradable . nih.gov This suggests that while the compound may not degrade rapidly in all environmental conditions, it has the potential for biodegradation by adapted microorganisms.
Metabolism and Metabolites (e.g., Thiodipropionic Acid)
This compound is a dialkyl ester of thiodipropionic acid (TDPA) and its respective alcohol, stearyl alcohol. nih.govguidechem.com Studies on analogous compounds, such as dilauryl thiodipropionate (DLTDP), indicate that when ingested, these esters are metabolized and excreted. For instance, ingested DLTDP was found to be excreted in the urine as its metabolite, thiodipropionic acid (TDPA). nih.govechemi.comnih.gov While direct metabolism studies on this compound are limited, it appears to be absorbed with difficulty. guidechem.com Animal studies suggest that while some of the compound appears in the urine, a greater portion is found in the feces. guidechem.com This indicates that, like other similar dialkyl esters of TDPA, it is likely hydrolyzed to thiodipropionic acid and the corresponding alcohol. nih.govguidechem.comechemi.com
Environmental Distribution and Mobility
The distribution and movement of this compound in the environment are governed by its physical and chemical properties, such as its low water solubility and high affinity for organic matter.
Adsorption to Soil and Sediment
This compound is expected to exhibit very low mobility in soil. echemi.com Based on a structure estimation method, its soil organic carbon-water (B12546825) partitioning coefficient (Koc) is estimated to be 1 x 10¹⁰. nih.govguidechem.comechemi.com This high Koc value indicates that this compound is expected to be immobile and strongly adsorb to soil particles, suspended solids, and sediment in aquatic environments. nih.govechemi.com This strong adsorption is a key factor in its environmental distribution, limiting its movement into groundwater.
| Parameter | Estimated Value | Implication |
|---|---|---|
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 1 x 10¹⁰ | Expected to be immobile in soil; strong adsorption to soil and sediment. nih.govguidechem.comechemi.com |
| Henry's Law Constant | 1.2 x 10⁻⁴ atm-m³/mol | Volatilization from moist surfaces is possible but attenuated by adsorption. nih.govechemi.com |
| Vapor Pressure | 4.95 x 10⁻⁸ mm Hg (at 20°C) | Not expected to volatilize from dry soil surfaces. nih.govechemi.com |
| Bioconcentration Factor (BCF) | 3 | Low potential for bioconcentration in aquatic organisms. nih.gov |
Volatilization from Water and Soil Surfaces
The potential for this compound to volatilize is influenced by its Henry's Law constant and vapor pressure. Its estimated Henry's Law constant of 1.2 x 10⁻⁴ atm-m³/mol suggests that volatilization from water and moist soil surfaces could be an important fate process. nih.govechemi.com However, this tendency is significantly counteracted by its strong adsorption to soil and sediment. nih.govechemi.com The estimated volatilization half-life from a model river is 1.1 days and from a model lake is 16 days. nih.gov When adsorption is factored in, the estimated volatilization half-life from a model pond increases to over 100 years. nih.gov
Furthermore, with a very low vapor pressure of 4.95 x 10⁻⁸ mm Hg at 20°C, this compound is not expected to volatilize from dry soil surfaces. nih.govechemi.com
Bioconcentration Potential in Aquatic Organisms
The potential for this compound to accumulate in aquatic organisms is considered low. nih.gov Based on an estimated octanol-water partition coefficient (log Kow) of 17.7, a Bioconcentration Factor (BCF) of 3 has been estimated. nih.gov This low BCF value suggests that the substance is unlikely to significantly bioconcentrate in the tissues of fish and other aquatic organisms. nih.gov
Release to the Environment and Pollution Sources
Environmental release of this compound is primarily associated with its industrial production and widespread use as a chemical additive.
Manufacturing, Processing, and Use in Various Industries
This compound's production and application as an antioxidant, plasticizer, and softening agent can lead to its release into the environment through various waste streams. nih.govguidechem.comechemi.com It is manufactured in or imported into the European Economic Area in quantities ranging from 1,000 to 10,000 tonnes per year. atamanchemicals.com
The primary industries contributing to its environmental release include:
Plastics and Polymers: It is widely used as a secondary antioxidant in various polymers such as polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), ABS, HIPS, polyester, and polyamides to enhance thermal and oxidative stability. atamanchemicals.comunivook.comuvabsorber.com Release can occur during manufacturing, formulation in materials, and processing at industrial sites. atamanchemicals.com
Rubber Industry: It is incorporated into rubber formulations to improve durability and prevent oxidative degradation. atamanchemicals.comunivook.com
Adhesives and Sealants: Used as a stabilizer in these products. atamanchemicals.com
Cosmetics and Personal Care: It functions as an antioxidant in products like creams, lotions, and makeup to prevent the deterioration of fats and oils. guidechem.comatamanchemicals.comcosmeticsinfo.org
Lubricants, Fats, and Oils: It serves as a preservative and stabilizer in edible fats, oils, greases, and high-pressure lubricants. atamanchemicals.comhaz-map.com
Release can occur during the manufacturing of the substance itself, when it is formulated into mixtures and materials, and during the production of articles containing the compound. atamanchemicals.com
Toxicological Research and Safety Assessment
Acute and Subchronic Toxicity Studies
Investigations into the acute toxicity of Distearyl thiodipropionate and related compounds have been conducted. Single-dose acute oral and parenteral studies on Dilauryl thiodipropionate (DLTDP), a structurally similar dialkyl ester, did not indicate significant toxicity. nih.govnih.gov Specific acute oral toxicity studies on this compound have established median lethal dose (LD50) values. spectrumchemical.com
| Test Animal | LD50 Value (mg/kg) |
|---|---|
| Rat | >2500 |
| Mouse | >2000 |
Studies on the dermal and ocular effects of thiodipropionate compounds have been conducted primarily on related substances like Dilauryl thiodipropionate (DLTDP) and Thiodipropionic acid (TDPA). nih.gov In animal tests, neither DLTDP nor TDPA was found to be irritating to the skin or eyes. nih.govnih.gov Further research on a cosmetic formulation containing 0.05% DLTDP showed no irritation when tested on both intact and abraded skin. cir-safety.org Clinical tests on humans also provided evidence of a lack of significant irritation. nih.gov While some material safety data sheets may indicate a potential for mild irritation, health injuries are not known or expected under normal use conditions. spectrumchemical.com
Genotoxicity and Reproductive Toxicity Assessments
The potential for genotoxicity and reproductive effects has been evaluated for thiodipropionate compounds. Genotoxicity studies conducted on both Dilauryl thiodipropionate (DLTDP) and Thiodipropionic acid (TDPA) returned negative results. nih.govnih.gov DLTDP was specifically found to be non-mutagenic in four different assay systems. cir-safety.org
Reproductive toxicity assessments have also been negative. nih.gov Studies found that TDPA was not a teratogen and did not exhibit reproductive toxicity. nih.govnih.gov Furthermore, oral reproductive toxicity studies of DLTDP in multiple species, including mice, rats, hamsters, and rabbits, did not identify it as a teratogen or a reproductive toxicant. cir-safety.org
Sensitization and Photosensitization Studies
Research into the potential for this compound and related compounds to cause skin sensitization or photosensitization has been conducted through both animal and human studies. In animal models, neither Dilauryl thiodipropionate (DLTDP) nor Thiodipropionic acid (TDPA) was found to be a sensitizer. nih.govnih.gov A guinea pig maximization test using a formulation containing 0.05% DLTDP also returned a negative result for sensitization. cir-safety.org
Regulatory Science and Safety Profiles
The Cosmetic Ingredient Review (CIR) Expert Panel has also formally concluded that the toxicological data from Dilauryl thiodipropionate (DLTDP) can be reasonably extrapolated to other dialkyl esters, including Dicetyl thiodipropionate, Dimyristyl thiodipropionate, this compound, and Ditridecyl thiodipropionate. nih.govnih.gov This approach allows for a comprehensive safety assessment of the entire group, even when specific data is not available for every individual ester. researchgate.net
Regulatory Approvals and Guidelines (e.g., FDA, CIR)
The safety of this compound has been evaluated by prominent regulatory and scientific bodies, including the U.S. Food and Drug Administration (FDA) and the Cosmetic Ingredient Review (CIR) Expert Panel. These assessments have led to the establishment of guidelines for its use in various consumer products.
The FDA has approved this compound for use as an indirect food additive. Specifically, it is permitted as an antioxidant in food packaging materials. atamanchemicals.comcosmeticsinfo.org Its inclusion in Title 21 of the Code of Federal Regulations (CFR) outlines the specific conditions and limitations of its use in substances that come into contact with food. foodpackagingforum.orgnih.gov This approval is based on data supporting its safety when used as intended in these applications.
| Regulatory Body | Conclusion/Approval | Specifics |
|---|---|---|
| U.S. Food and Drug Administration (FDA) | Approved as an indirect food additive | Permitted for use as an antioxidant in food packaging materials as specified in 21 CFR Parts 175, 177, and 181. foodpackagingforum.orgnih.govnih.gov |
| Cosmetic Ingredient Review (CIR) Expert Panel | Safe for use in cosmetics | Considered safe when formulated to be non-irritating. cosmeticsinfo.orgthegoodscentscompany.comresearchgate.net |
Assessment of this compound as a Non-Intentionally Added Substance in Packaging
Non-intentionally added substances (NIAS) are chemical compounds that are present in a material but have not been added for a technical reason during the production process. encyclopedia.pub These substances can include impurities in raw materials, reaction by-products, and degradation products. encyclopedia.pub The assessment of NIAS in food contact materials is crucial for ensuring food safety.
This compound is intentionally used as an antioxidant in the manufacturing of polymers for food packaging. atamanchemicals.com However, it could potentially be present as a NIAS under certain circumstances. For instance, it could be an impurity in other additives used in the production of packaging materials. More significantly, additives like this compound can degrade during high-temperature processing of polymers, potentially forming other NIAS. slideshare.net Conversely, this compound itself could be a degradation product of more complex polymer additives. When heated to decomposition, this compound is known to emit toxic vapors of sulfur oxides. nih.gov
The risk assessment of a substance as a NIAS involves several steps. The first is the identification and quantification of the substance that has migrated from the packaging into the food or a food simulant. encyclopedia.pub This requires sophisticated analytical techniques, such as chromatography coupled with mass spectrometry, to detect the substance at very low concentrations. foodpackagingforum.org
Once a NIAS is identified and its migration level is determined, a toxicological risk assessment is performed. This assessment considers the inherent toxicity of the substance and the estimated daily intake based on its concentration in the food. For substances that are not authorized for direct addition to food, their migration should generally not exceed a certain threshold, often cited as 0.01 mg/kg of food. researchgate.net If a substance like this compound were to be identified as a NIAS, its potential risk to human health would be evaluated based on these principles, taking into account the existing toxicological data for the compound.
| Potential Source as NIAS | Description | Assessment Approach |
|---|---|---|
| Impurity | Presence as an unreacted raw material or a contaminant in other intentionally added substances. | Analytical detection in the final packaging material and migration studies to quantify its transfer to food. |
| Degradation Product | Formation due to the breakdown of other polymer additives during manufacturing processes (e.g., extrusion) or during the use of the packaging. | Identification of potential degradation pathways and use of analytical screening methods to detect its presence in migration samples. |
| Side Product | Formation as a by-product during the synthesis of other components of the packaging material. | Characterization of the chemical processes involved in manufacturing to predict and identify potential side products. |
Applications in Advanced Materials and Specialized Fields
Polymer Stabilization and Durability Enhancement
Distearyl thiodipropionate (DSTDP) is an organosulfur compound widely utilized as a secondary antioxidant and thermal stabilizer in the polymer industry. guidechem.com Its primary function is to protect organic polymers from degradation caused by exposure to heat and oxygen during processing and end-use. guidechem.comunivook.com DSTDP operates as a thioether-type antioxidant, functioning by scavenging and decomposing hydroperoxides, which are formed during the thermal-oxidative degradation of plastics, into more stable, non-radical products. chemicalbook.comthegoodscentscompany.com
This compound is characterized by its low volatility and high melting point, which allows for easy handling and minimal loss during high-temperature processing. ipgchem.com It is typically a white crystalline powder or granule that is non-discoloring and non-polluting, making it suitable for white and brightly colored polymer products. chinaplasonline.com
A key feature of DSTDP is its synergistic effect when used in combination with primary, typically phenolic, antioxidants (such as those in the Sinanox 1010 and 1076 series). ipgchem.comtjxhcgj.com This combination provides outstanding long-term thermal stability, enhancing the durability and extending the service life of a wide range of polymeric materials. chemicalbook.comthegoodscentscompany.com DSTDP's compatibility with numerous polymers makes it an indispensable additive in advanced materials formulation. knowde.comchemicalbook.com
This compound is extensively used as an auxiliary antioxidant for polyolefins, particularly polypropylene (B1209903) and polyethylene (B3416737). univook.comipgchem.com In these materials, DSTDP provides excellent long-term heat aging properties. akrochem.com As a secondary stabilizer, it works synergistically with hindered phenolic primary antioxidants to protect the polymer during high-temperature processing and throughout its functional life. tjxhcgj.com The thioether chemistry of DSTDP allows it to decompose hydroperoxides, which are key intermediates in the auto-oxidation cycle of polymers, thus preventing chain scission and maintaining the mechanical integrity of the plastic. thegoodscentscompany.comtjxhcgj.com Its low volatility ensures it remains within the polymer matrix even at elevated processing temperatures. ipgchem.com
Table 1: Application of this compound in Polyolefins
| Polymer | Key Function | Performance Enhancement |
|---|---|---|
| Polypropylene (PP) | Secondary Antioxidant, Thermal Stabilizer | Provides long-term thermal stability, protects against degradation during processing and use. ipgchem.com |
| Polyethylene (PE) | Auxiliary Antioxidant | Enhances long-term heat aging properties, works with primary antioxidants to prevent oxidation. univook.comipgchem.com |
This compound is a widely used secondary antioxidant for ABS resins. univook.comipgchem.com The butadiene component in ABS is particularly vulnerable to oxidative degradation, which can compromise the material's impact strength and appearance. DSTDP is added to ABS formulations to provide long-term thermal stability. thegoodscentscompany.com It works in concert with primary antioxidants to protect the polymer from thermal-oxidative degradation during processing and service life, thereby preserving its mechanical properties and surface finish. nih.gov Its non-coloring nature is particularly advantageous for maintaining the aesthetic quality of ABS products.
For High-Impact Polystyrene (HIPS), this compound is utilized as an efficient antioxidant. univook.comtjxhcgj.com Similar to ABS, the rubber phase in HIPS is susceptible to oxidation, which can lead to embrittlement and a reduction in impact resistance. DSTDP helps to stabilize the polymer by decomposing hydroperoxides that form during aging. tjxhcgj.com Its use, often in conjunction with phenolic antioxidants, enhances the long-term durability and performance of HIPS products. univook.comtjxhcgj.com
This compound is incorporated into synthetic rubber formulations to enhance durability and stability. univook.comdeaichem.com Rubbers are prone to oxidative degradation, which can result in brittleness, cracking, and a loss of elasticity. univook.com As a potent antioxidant, DSTDP helps to counteract these aging processes by disrupting oxidative reactions. univook.comchemicalbook.com Its inclusion in rubber processing improves the resilience and longevity of the final products, helping to maintain crucial physical properties like flexibility and tensile strength under various environmental conditions. univook.comdeaichem.com
The application of this compound extends to engineering plastics like polyesters and polyamides. tjxhcgj.comknowde.com In these materials, it functions as a secondary antioxidant to provide thermal-oxidative stability. tjxhcgj.com The combination of DSTDP with primary phenolic antioxidants is effective in protecting these polymers during high-temperature processing and extending their service life by preventing degradation. thegoodscentscompany.comknowde.com
Table 2: Summary of DSTDP Applications in Various Polymers
| Polymer | Acronym | Primary Role of DSTDP |
|---|---|---|
| Polypropylene | PP | Secondary Antioxidant, Thermal Stabilizer ipgchem.com |
| Polyethylene | PE | Secondary Antioxidant, Thermal Stabilizer ipgchem.com |
| Polyvinyl Chloride | PVC | Secondary Heat Stabilizer ipgchem.comknowde.com |
| Acrylonitrile (B1666552)/Butadiene/Styrene (B11656) | ABS | Secondary Antioxidant ipgchem.com |
| High-Impact Polystyrene | HIPS | Antioxidant univook.comtjxhcgj.com |
| Synthetic Rubber | - | Antioxidant, Stabilizer univook.comdeaichem.com |
| Polyesters | - | Secondary Antioxidant tjxhcgj.com |
| Polyamides | - | Secondary Antioxidant tjxhcgj.comknowde.com |
Automotive Coatings (e.g., Cathodic Electrodeposition Coatings)
This compound (DSTDP) serves a critical function in the formulation of advanced automotive coatings, particularly in cathodic electrodeposition (CED) systems. chemicalbook.com These coatings are fundamental to providing corrosion resistance for vehicle bodies. google.com DSTDP is incorporated as an additive, typically in amounts ranging from 0.25% to 5% by weight based on the non-volatile components of the electrocoating composition. google.com It is often used as a secondary antioxidant, working synergistically with primary phenolic antioxidants to enhance the durability and appearance of the coating. chemicalbook.com The compound can be integrated into either the pigment dispersion or the primary emulsion of the coating system, which generally consists of an epoxy-amine adduct blended with a crosslinking agent. google.com
A key role of this compound in automotive coatings is to mitigate degradation caused by environmental and processing stressors. chemicalbook.com When added to CED coating formulas, DSTDP helps to reduce the yellowing that can occur due to overbaking during the manufacturing process. chemicalbook.com Furthermore, it is instrumental in preventing the delamination of the topcoat from the electrodeposition film, a failure that can be initiated by weathering and exposure to the elements. chemicalbook.com The inclusion of DSTDP leads to coatings with low yellowing values and high performance in adhesion tests. chemicalbook.com
Table 1: Performance of Cathodic Electrodeposition Coatings with this compound
| Performance Metric | Result | Description | Source |
| Delamination Rating | 8 out of 10 | A rating scale where 10 represents a perfect pass with no delamination. | chemicalbook.com |
Adhesives and Sealants
This compound is utilized as a stabilizer and secondary antioxidant in the formulation of various adhesives and sealants. knowde.com Its function is to protect the organic polymers within these products from oxidative degradation, thereby enhancing their stability and extending their service life. thegoodscentscompany.com DSTDP exhibits good compatibility with a range of polymers used in adhesives and has low volatility, which prevents its loss during high-temperature processing stages. thegoodscentscompany.com It is often used in combination with primary antioxidants, such as hindered phenols, to create a synergistic effect that provides outstanding thermal stability. thegoodscentscompany.com This makes it a valuable additive for ensuring the long-term performance and durability of adhesive and sealant products.
Role in Antioxidant Synthesis and Formulation
Preparation of Hindered Phenols with High Purity
This compound plays a significant role as a component in catalyst systems for the synthesis of high-purity hindered phenols, which are themselves important primary antioxidants. chemicalbook.com The process often involves the transesterification of specific chemical compounds to produce hindered phenols with desired properties. chemicalbook.com In this context, DSTDP is used alongside other composite catalysts, which may include organotin, phosphite (B83602), or other thioesters. chemicalbook.com
This method is noted for its efficiency and the high quality of the final product. chemicalbook.com For example, in the synthesis of Antioxidant 1010, the reaction of pentaerythritol (B129877) with Me 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is facilitated by a catalyst system containing this compound. chemicalbook.com This process achieves a high conversion rate and results in a product with exceptional purity, demonstrating the compound's importance in facilitating the synthesis of valuable industrial antioxidants. chemicalbook.com
Table 2: Synthesis of Antioxidant 1010 using a DSTDP-Containing Catalyst System
| Parameter | Result | Significance | Source |
| Product Purity | 99.35% | Indicates a highly refined and effective final product. | chemicalbook.com |
| Conversion Rate | >98% | Demonstrates the high efficiency of the synthesis process. | chemicalbook.com |
Biological Systems and Oxidative Stress Mitigation
Antioxidant Properties in Biological Systems
This compound functions as a potent antioxidant by decomposing hydroperoxides and peroxy acids into more stable and harmless compounds, such as alcohols and carboxylic acids. chemicalbook.com This mechanism is crucial for mitigating oxidative stress. While primarily used in industrial applications, this mode of action is also relevant in protecting biological materials from deterioration caused by oxidation. chemicalbook.comunivook.com
For instance, DSTDP has been effectively used in edible oils to break down lipid hydroperoxides, which are primary products of fat oxidation. chemicalbook.com By interrupting the oxidative chain reactions, it helps to prolong the shelf-life of food products. chemicalbook.comunivook.com Its ability to neutralize free radicals helps preserve the integrity of materials susceptible to oxidative damage. univook.com
Scavenging Free Radicals and Protecting Cellular Components
This compound (DSTDP) is recognized for its potent antioxidant capabilities, functioning primarily as a secondary antioxidant or peroxide decomposer. chemicalbook.com Its mechanism of action involves the decomposition of hydroperoxides (ROOH), which are unstable molecules formed during the initial stages of oxidation. guidechem.com If left unchecked, hydroperoxides can break down into highly reactive and damaging radicals, such as alkoxy (RO•) and hydroxy (•OH) radicals, which propagate oxidative chain reactions.
The sulfur atom within the DSTDP molecule is key to its function. It targets and neutralizes hydroperoxides by converting them into stable, non-radical products, typically alcohols (ROH). guidechem.com This process effectively terminates the chain reaction, preventing the formation of destructive free radicals and thus protecting cellular components and the integrity of materials. guidechem.com By interrupting the oxidation process at this critical stage, DSTDP helps to prevent the degradation of lipids, proteins, and other essential molecules within cells and cosmetic formulations. guidechem.com
This function is particularly valuable in complex formulations that require long-term stability. chemicalbook.com The ability of DSTDP to scavenge free radicals makes it a crucial additive for products needing enhanced protection against oxidative stress. chemicalbook.com
Table 1: Antioxidant Mechanism of this compound
| Feature | Description |
| Antioxidant Class | Secondary Antioxidant (Peroxide Decomposer) |
| Primary Target | Hydroperoxides (ROOH) |
| Mechanism | Decomposes hydroperoxides into stable, non-radical products (e.g., alcohols). guidechem.com |
| Key Functional Group | Thioester (Sulfur-containing ester). chemicalbook.com |
| Outcome | Halts the propagation of oxidative chain reactions by preventing the formation of new free radicals. |
UV Protection in Cosmetic Formulations
In the realm of cosmetics, this compound is utilized as an effective antioxidant and UV stabilizer, contributing to the protection of skin from damage induced by ultraviolet (UV) radiation. chemicalbook.comchemicalbook.com While not a primary UV filter that absorbs or blocks UV rays, its role in UV protection is significant and multifaceted.
The primary contribution of DSTDP to UV protection stems from its antioxidant properties. Exposure to UV radiation is a major source of oxidative stress in the skin, leading to the generation of reactive oxygen species (ROS) and other free radicals. These radicals can damage cellular structures, leading to premature aging and other skin issues. By neutralizing these harmful radicals, DSTDP helps to mitigate the damaging effects of UV exposure at a cellular level. chemicalbook.comchemicalbook.com
Furthermore, DSTDP acts as a stabilizer within cosmetic formulations. chemicalbook.com Many organic UV filtering agents can be prone to photodegradation, meaning they lose their effectiveness upon exposure to UV light. As a stabilizing agent, DSTDP can help protect the integrity and extend the efficacy of these primary UV absorbers in a sunscreen or daily wear product. This ensures that the product maintains its protective qualities during use. chemicalbook.com Its role is often synergistic, working alongside other antioxidants and UV filters to provide comprehensive protection. chemicalbook.com
Table 2: Role of this compound in UV Protection
| Aspect | Function |
| Primary Role | Antioxidant / UV Stabilizer. chemicalbook.com |
| Mechanism of Action | Safeguards skin by neutralizing free radicals and reactive oxygen species generated by UV exposure. chemicalbook.comchemicalbook.com |
| Formulation Benefit | Stabilizes cosmetic formulations, particularly those containing fats and oils that are prone to oxidation. |
| Synergistic Effect | Works in conjunction with primary UV filters to enhance the overall stability and protective capacity of the product. chemicalbook.com |
Future Research Directions and Emerging Applications
Development of Novel Distearyl Thiodipropionate-Based Formulations
Future formulation development aims to move beyond general-purpose applications toward highly specialized systems that are optimized for specific materials and conditions. This involves both structural modification and the exploration of new additive combinations.
While DSTDP is compatible with a wide array of polymers—including polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), polyvinyl chloride (PVC), and acrylonitrile (B1666552) butadiene styrene (B11656) (ABS) performanceadditives.usatamanchemicals.comipgchem.com—research is shifting towards tailoring its structure for enhanced performance in next-generation polymers and demanding processing environments. The long stearyl (C18) chains of DSTDP provide good compatibility in non-polar polyolefins, but future research could explore modifying these alkyl chains to optimize solubility and reduce migration in more polar engineering plastics or polymer composites.
Key research objectives in this area include:
Enhanced Compatibility: Synthesizing DSTDP analogues with varying alkyl chain lengths or functional groups to improve miscibility in specific polymer matrices, thereby reducing issues like blooming and exudation.
High-Temperature Performance: Developing formulations that maintain stability and efficacy during high-temperature processing, which is crucial for many engineering plastics. atamanchemicals.comipgchem.com
Controlled Release Mechanisms: Investigating "smart stabilizers," such as nano-encapsulated DSTDP, that can be triggered by heat or oxidation, providing protection only when needed and extending the long-term durability of the material. fiveable.me This approach aligns with market trends favoring innovative, application-specific solutions. forum.or.id
The synergistic effect between DSTDP and primary (phenolic) antioxidants is a cornerstone of its current use. atamanchemicals.comuvabsorber.com Future research is focused on identifying and characterizing new synergistic combinations to provide broader protection against various degradation pathways.
An important area of exploration is the combination of DSTDP with Hindered Amine Light Stabilizers (HALS). HALS are highly effective at scavenging free radicals generated by UV light exposure. nih.gov However, some studies have noted potential antagonistic interactions between HALS and acidic compounds, including certain phenolic antioxidants. researchgate.net Therefore, a key research direction is to systematically study the interactions between DSTDP and various HALS structures to develop robust, dual-function thermal and light stabilization systems that avoid these negative interactions.
Further research into novel blends includes:
Ternary and Quaternary Systems: Moving beyond simple binary blends to investigate complex systems that might include a primary antioxidant, DSTDP, a HALS, and a UV absorber for comprehensive protection. ipgchem.com
Blends with Natural Antioxidants: Exploring the synergy between DSTDP and natural antioxidants like tocopherols (B72186) (Vitamin E) or polyphenols. nih.govresearchgate.net Such blends could offer improved performance and a more favorable environmental profile.
Metal Deactivators: For applications where polymers are in contact with metals, such as in wire and cable, incorporating metal deactivators into DSTDP blends can prevent metal-catalyzed oxidation.
Table 1: Potential Future Synergistic Blends with this compound
| Additive Class | Specific Example(s) | Target Polymer(s) | Primary Research Goal |
| Hindered Amine Light Stabilizers (HALS) | Oligomeric HALS, NOR-HALS | Polypropylene, Polyethylene | Develop combined long-term thermal and UV stabilization packages with no antagonism. |
| Natural Antioxidants | Tocopherols, Ferulic Acid | Food Packaging Plastics, Cosmetics | Create bio-based or partially bio-based stabilizer systems with enhanced efficacy. |
| Metal Deactivators | Hydrazide-based compounds | Polyolefins for wire & cable | Prevent copper-catalyzed degradation and improve long-term electrical properties. |
| Advanced UV Absorbers | Benzotriazoles, Triazines | Polycarbonate, Polyesters | Provide full-spectrum protection for clear plastics used in outdoor applications. |
Advanced Mechanistic Investigations
A deeper, molecular-level understanding of how DSTDP functions and degrades is essential for designing more effective antioxidant systems and predicting their long-term performance.
The primary antioxidant mechanism of DSTDP is the decomposition of hydroperoxides (ROOH), which are key intermediates in the auto-oxidation cycle of polymers. uvabsorber.comrsc.org The thioether sulfur is oxidized to progressively higher oxidation states (sulfoxide, sulfone), converting hydroperoxides into non-radical, stable alcohols.
However, the complete degradation pathway is complex. Studies on related, simpler thiodipropionate esters have shown that under certain conditions, the intermediate sulfoxide (B87167) can react with hydroperoxides to generate free radicals, potentially leading to a "pro-oxidant" effect where the degradation is initially accelerated. aston.ac.ukrsc.org This highlights a critical area for future research:
Elucidation of Intermediates: Identifying the full range of sulfur-containing oxidation products and other degradation by-products of DSTDP within various polymer matrices and under different aging conditions (thermal, UV, etc.).
Understanding Pro-oxidant Triggers: Determining the specific conditions (temperature, hydroperoxide concentration, presence of metal ions) that may cause DSTDP or its intermediates to switch from an antioxidant to a pro-oxidant role.
Impact of By-products: Assessing the effect of degradation by-products on the long-term stability, color, and physical properties of the host polymer.
General polymer degradation pathways such as thermal fission and hydrolysis provide a context for how the polymer matrix itself breaks down, creating the reactive species that DSTDP must neutralize. mdpi.comresearchgate.netnih.gov
Computational chemistry offers powerful tools for investigating reaction mechanisms at the quantum level, providing insights that are difficult to obtain through experimentation alone. Future research will increasingly leverage these methods to understand and predict the performance of DSTDP.
Methodologies such as Density Functional Theory (DFT) can be applied to:
Calculate Reaction Energetics: Determine key thermochemical parameters for the reactions between DSTDP and hydroperoxides, such as bond dissociation enthalpies (BDE) and ionization potentials (IP), to map out the most favorable reaction pathways. sciforum.netfrontiersin.org
Virtual Screening: Develop quantitative structure-activity relationship (QSAR) models to predict the antioxidant performance of novel, modified DSTDP structures, accelerating the design of more effective stabilizers.
Sustainable Synthesis and Green Chemistry Approaches
The chemical industry is under increasing pressure to adopt more sustainable manufacturing processes. The conventional synthesis of DSTDP involves the esterification of thiodipropionic acid with stearyl alcohol, or the transesterification from simpler dialkyl esters like dimethylthiodipropionate. atamanchemicals.comgoogle.com Future research is focused on developing greener alternatives that reduce waste, minimize energy consumption, and utilize renewable resources.
A particularly promising avenue is biocatalysis, using enzymes like lipases to catalyze the esterification reaction. Research has already demonstrated the successful enzymatic synthesis of other lipophilic antioxidants, such as ascorbyl esters and phenolic esters. researchgate.netnih.govtandfonline.commdpi.com
Key green chemistry approaches applicable to DSTDP synthesis include:
Enzymatic Synthesis: Using immobilized lipases as catalysts, which operate under mild reaction conditions (lower temperature and pressure), exhibit high selectivity (reducing by-product formation), and can often be reused.
Solvent-Free or Green Solvents: Developing processes that eliminate the need for volatile organic solvents, or replace them with more environmentally benign alternatives like supercritical fluids or bio-based solvents.
Flow Chemistry: Employing continuous-flow microreactors, which can improve reaction efficiency, reduce reaction times, and enhance safety compared to traditional batch processes. mdpi.com This has been shown to be effective for enzymatic thioester synthesis. mdpi.com
Table 2: Comparison of Synthesis Approaches for this compound
| Parameter | Conventional Synthesis | Emerging Green Synthesis (Biocatalysis) |
| Catalyst | Acid catalysts, transesterification catalysts | Immobilized Lipases |
| Reaction Temperature | High | Mild (e.g., 30-70 °C) |
| Solvents | Often requires organic solvents (e.g., toluene) | Can be performed in green solvents or solvent-free systems. |
| By-products | Can produce colored impurities and side-products. | High selectivity leads to fewer by-products. |
| Energy Consumption | High | Low |
| Sustainability | Relies on traditional chemical processes. | Utilizes renewable biocatalysts, aligns with green chemistry principles. |
Expanding Applications in Emerging Technologies
While DSTDP is well-established as a secondary antioxidant in polymers, its unique chemical structure presents opportunities for use in more advanced, functional materials. univook.com
"Smart" or "stimuli-responsive" polymers are materials that undergo significant changes in their properties in response to external triggers such as pH, temperature, or redox potential. rsc.org The disulfide bond (RSSR) is a well-known stimulus-responsive linkage used to create such materials, particularly for biomedical applications like drug delivery. nih.gov
Although DSTDP is a thioether (RSR), not a disulfide, the sulfur linkage is a key feature. Future research could explore the incorporation of DSTDP or similar thioether moieties into polymer backbones to impart novel functionalities. The sulfur atom could potentially be oxidized to a sulfoxide or sulfone, altering the polymer's polarity and solubility, which could be exploited to create responsive materials. Research in this area could focus on synthesizing new functional monomers derived from DSTDP that can be copolymerized with other monomers to create polymers with tailored properties. Such materials could find applications in sensors, controlled-release packaging, or self-healing polymers.
The use of DSTDP in cosmetics and its approval for food contact applications indicate a favorable toxicological profile. cosmeticsinfo.orgnih.gov This established safety is a crucial prerequisite for exploring potential biomedical applications. While direct research is currently limited, the principles of stimuli-responsive polymers, particularly those utilizing sulfur chemistry, suggest plausible future directions.
For instance, polymers containing disulfide bonds are extensively researched for drug delivery systems because the disulfide links can be cleaved in the reducing environment of cancer cells, triggering drug release. nih.gov Future academic research could investigate whether thioether bonds, like those in DSTDP, could be engineered into biodegradable polymers for medical devices or drug delivery matrices. The stability of the thioether bond compared to a disulfide bond might offer advantages for applications requiring slower, more controlled degradation or release profiles. Any such application would require extensive research to confirm biocompatibility and efficacy.
Regulatory Science Research Needs and Gaps
DSTDP is an authorized additive for food contact plastics in major markets, including the United States and the European Union. cosmeticsinfo.orgfoodengineeringmag.com Regulatory science aims to ensure the safety of such materials by assessing consumer exposure and potential toxicity. researchgate.net A primary focus for additives like DSTDP is understanding their potential to migrate from packaging into food. nih.gov
While DSTDP has been deemed safe for its current uses, evolving technologies and a deeper understanding of chemical safety necessitate ongoing research to fill knowledge gaps. The migration of a substance from packaging to food is a complex process influenced by numerous factors, including the type of polymer, the nature of the food (e.g., fatty vs. aqueous), contact time, and temperature. nih.gov
Future regulatory science research should focus on:
Migration Modeling: Developing more accurate predictive models for DSTDP migration from a wider range of modern food packaging materials, including recycled plastics and biopolymers. This would help refine exposure assessments and ensure safety margins are maintained.
Nanomaterial Interactions: As nanotechnology becomes more prevalent in food packaging, research is needed to understand if the presence of nanoparticles influences the migration behavior of additives like DSTDP.
Long-Term and Low-Dose Effects: While acute toxicity is low, ongoing research into the potential effects of long-term, low-dose exposure to any migrating substance is a standard part of modern chemical safety assessment. For DSTDP, this would involve ensuring that the existing toxicological database remains sufficient to address any new questions raised by evolving risk assessment methodologies.
Table 2: Regulatory Science Research Needs for DSTDP
| Research Area | Specific Knowledge Gap |
| Exposure Assessment | Migration data for DSTDP in new and recycled polymer types. |
| Risk Assessment | Understanding the influence of processing conditions on migration levels. |
| Analytical Methods | Development of highly sensitive methods to detect trace levels of DSTDP and its potential degradation products in complex food matrices. |
Collaborative Regulatory Science Research Initiatives
Collaborative regulatory science research initiatives are becoming increasingly crucial for ensuring the safety and sustainability of chemical compounds used in consumer products and industrial applications. For this compound, while specific large-scale collaborative research programs between industry and government agencies are not extensively publicized, the existing regulatory framework relies on a collaborative model of expert review and data sharing. The primary example of this is the safety assessment conducted by the Cosmetic Ingredient Review (CIR) Expert Panel. iccs-cosmetics.orgcosmeticsinfo.orgnih.govresearchgate.net
Looking toward the future, the trend of collaboration in cosmetic ingredient safety is expanding globally. A significant development is the partnership established between the CIR and the International Collaboration on Cosmetics Safety (ICCS). iccs-cosmetics.org This initiative brings together scientists and experts from cosmetics manufacturers, industry associations, and animal protection organizations to advance the adoption of animal-free safety assessments. iccs-cosmetics.orgcosmeticsinfo.org Such collaborations are vital for developing and gaining regulatory acceptance for New Approach Methodologies (NAMs) and Next Generation Risk Assessments (NGRAs), which are critical for the future of ingredient innovation and safety verification. iccs-cosmetics.orgpersonalcaremagazine.com
The following table outlines the key collaborative entities and their roles relevant to the regulatory science of cosmetic ingredients like this compound.
| Collaborative Body | Key Participants | Mandate & Role Relevant to this compound |
| Cosmetic Ingredient Review (CIR) | Independent scientific and medical experts, with non-voting liaisons from the U.S. Food & Drug Administration (FDA) and the Consumer Federation of America. cosmeticsinfo.orgresearchgate.net | Assesses the safety of cosmetic ingredients used in the United States. Reviewed this compound and found it safe as used in cosmetic formulations. cosmeticsinfo.orgnih.govcir-safety.org |
| International Collaboration on Cosmetics Safety (ICCS) | Cosmetics manufacturers and suppliers, industry associations, and animal protection organizations. iccs-cosmetics.orgcosmeticsinfo.org | Aims to advance the global adoption of animal-free safety assessments for cosmetics and their ingredients through research, education, and regulatory engagement. iccs-cosmetics.orgcosmeticsinfo.org |
| Cosmetics Europe | European cosmetics and personal care industry association. | Engages in multidisciplinary partnerships to develop Non-Animal Methods (NAMs) and Next Generation Risk Assessment (NGRA) for ingredient safety. personalcaremagazine.com |
As regulatory standards become more stringent and the demand for sustainable and verifiably safe ingredients grows, these types of collaborative initiatives will be essential. 360iresearch.comsnsinsider.com Future research will likely focus on generating data through these partnerships to address any remaining knowledge gaps and to support the continued safe use of established ingredients like this compound in new and innovative applications.
Conclusion
Summary of Key Findings on Distearyl Thiodipropionate Research
This compound (DSTDP) is a secondary antioxidant belonging to the thioester class of chemical compounds. univook.com Its primary function is to mitigate oxidative degradation in materials such as polymers, plastics, and rubbers. univook.comguidechem.com Research has consistently demonstrated that DSTDP operates by scavenging peroxides that form during the thermal oxidative degradation of these materials. atamanchemicals.com This mechanism involves the decomposition and neutralization of hydroperoxides, which are byproducts of polymer auto-oxidation. tjxhcgj.com
A significant finding in the study of DSTDP is its synergistic effect when used in combination with primary antioxidants, particularly phenolic antioxidants like Sinanox 1010 and Sinanox 1076. atamanchemicals.com This combination provides outstanding thermal stability to a variety of polymers, including polyolefins, styrenic polymers, and engineering plastics. atamanchemicals.com DSTDP is characterized by its low volatility and high melting point, which allows for easy handling and minimal loss during high-temperature processing. atamanchemicals.com Furthermore, it is non-discoloring and has good compatibility with a range of polymers and adhesives, along with a low odor compared to other sulfur-based antioxidants. atamanchemicals.com
Studies have highlighted its effectiveness in enhancing the durability and stability of numerous materials. It is widely used in polypropylene (B1209903) (PP), polyethylene (B3416737) (PE), polyvinyl chloride (PVC), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), and high-impact polystyrene (HIPS). univook.comipgchem.com Its application extends to synthetic rubber, grease, and lubricating oils. univook.comtalentchemicals.com The compound's ability to preserve the physical properties of materials over time reduces the risk of premature failure and enhances product reliability. univook.com
Table 1: Key Properties and Research Findings of this compound
| Property | Finding | Source |
|---|---|---|
| Chemical Class | Thioester auxiliary antioxidant | univook.comatamanchemicals.com |
| Primary Function | Peroxide scavenger; prevents oxidative degradation | guidechem.comatamanchemicals.com |
| Mechanism of Action | Decomposes and neutralizes hydroperoxides | tjxhcgj.com |
| Synergistic Activity | Works effectively with primary phenolic antioxidants to enhance thermal stability | atamanchemicals.comipgchem.com |
| Key Physical Properties | Low volatility, high melting point (63.5-68.5°C), non-discoloring, low odor | atamanchemicals.comipgchem.com |
| Primary Applications | Stabilizer for polyolefins (PP, PE), ABS, HIPS, PVC, synthetic rubber, lubricants | univook.comipgchem.comipgchem.com |
| Benefit in Polymers | Enhances long-term thermal stability and extends material lifespan | univook.comguidechem.com |
Broader Implications for Polymer Science and Material Engineering
The research into and application of this compound have significant implications for the fields of polymer science and material engineering. The compound's role as an effective stabilizer is crucial in prolonging the lifespan and maintaining the performance of a vast array of plastic and rubber products. univook.com By inhibiting oxidative degradation, DSTDP preserves the structural integrity of polymers, ensuring they retain their essential physical properties like flexibility and tensile strength over time, even when exposed to heat and oxygen. univook.com
This has profound consequences for material engineering, enabling the design and manufacture of more durable and reliable products. In industries ranging from automotive to consumer goods, the inclusion of DSTDP allows for the use of polymers in demanding environments where they might otherwise fail prematurely due to thermal and oxidative stress. univook.comtjxhcgj.com For instance, it is integral in producing stable polyolefins used in applications from food packaging to household appliances. nih.gov The ability to maintain material quality and performance is a cornerstone of modern material science, and DSTDP is a key enabler in this regard. univook.com
Furthermore, the synergistic relationship between DSTDP and primary antioxidants offers a model for developing advanced stabilizer systems. remedypublications.com This concept of using a "cocktail" of additives to achieve superior performance is a central theme in polymer formulation. remedypublications.com The success of these combinations drives further research into optimizing antioxidant blends to meet the specific demands of new and advanced polymer systems, pushing the boundaries of material capabilities.
Concluding Remarks on Future Prospects and Challenges
The future of this compound appears robust, with continued demand expected, particularly in regions undergoing rapid industrialization such as the Asia Pacific. dataintelo.com Ongoing research is focused on advancing antioxidant technologies to enhance performance, improve safety profiles, and reduce environmental impact. univook.com Innovations in this area are driving the evolution of future stabilization solutions. univook.com
However, the market also faces significant challenges. A primary concern is the increasing scrutiny from regulatory bodies regarding the environmental and health impacts of chemical additives. dataintelo.com Compliance with stringent regulations is crucial and may shape the future use of DSTDP. univook.com Another challenge is ensuring the compatibility of DSTDP with the ever-expanding variety of polymer types and formulations. univook.com While versatile, its suitability is not universal, necessitating careful assessment by manufacturers to achieve the desired stabilization effects. univook.com
The growing emphasis on sustainability is also a major factor. This trend is prompting the exploration of bio-based antioxidants and other eco-friendly alternatives to traditional chemicals like DSTDP. univook.com Research into sustainable production practices aims to provide "greener" solutions that can effectively stabilize materials without compromising environmental integrity. univook.com The development of such alternatives could pose a threat to the market for traditional antioxidants. dataintelo.com Ultimately, the long-term prospects of this compound will depend on its ability to meet the evolving performance, regulatory, and sustainability demands of the global materials industry.
Q & A
Q. What is the molecular structure and role of DSTDP in polymer stabilization?
DSTDP (C₄₂H₈₂O₄S) is a sulfur-containing thioester antioxidant with a molecular weight of 683.18 . It acts as a secondary stabilizer by decomposing hydroperoxides into stable, non-radical products, preventing chain-breaking oxidation in polymers like polyethylene (PE), polypropylene (PP), and ABS resins . Its structure includes two stearyl alcohol moieties esterified to thiodipropionic acid, enhancing solubility in hydrocarbon-based systems .
Q. What are the standard experimental concentrations of DSTDP in polymer formulations?
Typical usage ranges from 0.05% to 3.0% (w/w) in polymer matrices. For synergistic effects, combine with primary phenolic antioxidants (e.g., Irganox 1010 or 1076) at ratios such as 1:2 (phenolic:thioester) to maximize oxidative stability .
Q. How is DSTDP synthesized, and what purity criteria are essential for research-grade material?
DSTDP is synthesized via esterification of thiodipropionic acid with stearyl alcohol . Research-grade material should meet:
Q. How does DSTDP compare to Dilauryl Thiodipropionate (DLTP) in performance?
DSTDP has lower volatility and higher thermal stability (up to 250°C) than DLTP, making it suitable for high-temperature processing. However, DLTP exhibits better resin compatibility due to shorter alkyl chains .
Advanced Research Questions
Q. What methodologies quantify DSTDP’s antioxidant efficacy in complex matrices?
- Oxidation Induction Time (OIT) : Measure via differential scanning calorimetry (DSC) under oxygen flow to assess stabilization performance in polymers .
- FTIR Spectroscopy : Track carbonyl index (1710 cm⁻¹) to monitor oxidation progression in accelerated aging studies .
- GC/MS Analysis : Identify DSTDP degradation products (e.g., sulfur oxides) under thermal stress .
Q. How to design experiments to evaluate DSTDP-phenolic antioxidant synergy?
- Dose-Response Matrix : Vary DSTDP and phenolic antioxidant ratios (e.g., 0.1–1.0% DSTDP with 0.05–0.5% Irganox 1010) in PP films.
- Accelerated Aging : Expose samples to UV radiation or 100–150°C and measure OIT or mechanical property retention .
- Synergy Factor Calculation : Use the K value (K = OITmix / (OITDSTDP + OITphenolic)) to quantify cooperative effects .
Q. What analytical challenges arise when detecting DSTDP in environmental or biological samples?
Q. How does DSTDP’s thermal stability impact its application in high-temperature industrial processes?
Q. What regulatory constraints apply to DSTDP in food-contact materials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
